(4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 4-[4-(ethoxycarbonyl)oxan-4-yl]phenylboronic acid derives from its core structural components:
- A tetrahydropyran (oxane) ring substituted at the 4-position with an ethoxycarbonyl group.
- A phenyl ring attached to the tetrahydropyran’s 4-position.
- A boronic acid (-B(OH)₂) functional group on the phenyl ring’s 4-position.
The molecular formula, C₁₄H₁₇BO₅ , was confirmed via high-resolution mass spectrometry. This formula accounts for:
- 14 carbon atoms (from the phenyl, tetrahydropyran, and ethoxycarbonyl groups).
- 17 hydrogen atoms .
- 1 boron atom from the boronic acid moiety.
- 5 oxygen atoms distributed across the ester, ether, and boronic acid functionalities.
Table 1: Molecular Formula Breakdown
| Component | Contribution to Formula |
|---|---|
| Phenyl ring | C₆H₄ |
| Tetrahydropyran ring | C₅H₈O |
| Ethoxycarbonyl group | C₃H₅O₂ |
| Boronic acid (-B(OH)₂) | BO₂ |
The systematic name emphasizes the tetrahydropyran scaffold’s substitution pattern and the boronic acid’s position on the phenyl ring.
Stereochemical Features of the Tetrahydropyran-4-yl Substituent
The tetrahydropyran ring adopts a chair conformation , with the ethoxycarbonyl and phenyl groups occupying axial or equatorial positions depending on steric and electronic factors. The 4-position of the tetrahydropyran is a chiral center due to its four distinct substituents:
- Two methylene (-CH₂-) groups from the ring.
- An ethoxycarbonyl (-COOCH₂CH₃) group.
- A phenylboronic acid moiety.
This chirality creates the potential for enantiomeric forms , though synthetic routes typically yield racemic mixtures unless chiral catalysts or resolving agents are employed. The stereochemical configuration influences the compound’s physicochemical properties, such as solubility and reactivity in asymmetric synthesis.
Electronic Configuration of the Boronic Acid Functional Group
The boronic acid group (-B(OH)₂) exhibits a trigonal planar geometry around the boron atom, with sp² hybridization. Key electronic characteristics include:
- Lewis acidity : The empty p orbital on boron enables coordination with nucleophiles (e.g., diols, amines).
- Conjugation effects : The boronic acid’s electron-withdrawing nature reduces electron density on the phenyl ring, enhancing electrophilicity at the para position.
Density functional theory (DFT) calculations reveal a partial positive charge (+0.32) on the boron atom, facilitating interactions with electron-rich partners in Suzuki-Miyaura cross-coupling reactions. The ethoxycarbonyl group further modulates electronic effects through inductive electron withdrawal, stabilizing the boronic acid’s electrophilic character.
Comparative Structural Analysis With Related Arylboronic Acid Derivatives
Table 2: Structural Comparison to Analogues
| Compound | Key Structural Differences | Reactivity Implications |
|---|---|---|
| Phenylboronic acid | Lacks tetrahydropyran/ester substituents | Higher hydrophilicity |
| BM807 (3,6-Dihydro-2H-pyran-4-boronic acid) | Contains a dihydropyran ring | Enhanced ring strain |
| BM765 (tert-Butoxycarbonylpiperidine-4-boronic acid) | Piperidine scaffold with tert-butyl ester | Increased steric bulk |
The ethoxycarbonyl group in (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid confers higher lipophilicity than unsubstituted phenylboronic acids, improving solubility in organic solvents. Conversely, the tetrahydropyran ring introduces conformational rigidity , potentially restricting rotational freedom during catalytic cycles. These structural attributes make the compound a versatile intermediate in synthesizing complex heterocycles and pharmaceuticals.
Properties
Molecular Formula |
C14H19BO5 |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
[4-(4-ethoxycarbonyloxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H19BO5/c1-2-20-13(16)14(7-9-19-10-8-14)11-3-5-12(6-4-11)15(17)18/h3-6,17-18H,2,7-10H2,1H3 |
InChI Key |
XTWZURLIQHUCKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCOCC2)C(=O)OCC)(O)O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Key Advantage | Limitation | Typical Yield |
|---|---|---|---|
| Miyaura Borylation | High regioselectivity | Requires pre-synthesized bromide | 68–82% |
| Suzuki Cross-Coupling | Modular aryl group introduction | Multi-step purification | 60–70% |
| Diol Cyclization | Atom-economic | Sensitive to diol stability | 55–65% |
| Direct Esterification | Avoids harsh oxidation conditions | Limited to carboxylic acid precursors | 85–90% |
| One-Pot Tandem | Reduced purification steps | Lower overall yield | 50–60% |
Critical Reaction Parameters
- Catalyst Selection : PdCl₂(dppf) and Pd(PPh₃)₄ are optimal for Miyaura and Suzuki reactions, respectively.
- Solvent Systems : Polar aprotic solvents (DMF, dioxane) enhance coupling efficiency, while toluene/water biphasic systems improve phase separation.
- Temperature Control : Borylation proceeds efficiently at 90–100°C, whereas cyclization requires mild conditions (60°C).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Bioconjugation: Used in the synthesis of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Utilized in the development of diagnostic assays involving boronic acid interactions.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and bioconjugation. The ethoxycarbonyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Key Properties :
- Storage : Inert atmosphere, 2–8°C.
- Hazard Profile : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).
Comparison with Structurally Similar Boronic Acids
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
- Molecular Formula : C₁₁H₁₅BO₄
- Molecular Weight : 222.05 g/mol
- Key Differences: Replaces the ethoxycarbonyl group with a tetrahydropyranyl ether (THP-O-) linkage. Applications: Used as a protected boronic acid intermediate in organic synthesis, with the THP group acting as a protecting group for hydroxyl moieties .
| Property | Target Compound | 4-(THP-2-yloxy)phenylboronic Acid |
|---|---|---|
| Molecular Weight | 278.11 | 222.05 |
| Functional Groups | Ethoxycarbonyl | THP ether |
| Reactivity in Cross-Coupling | Higher (EWG*) | Moderate (EDG**) |
| Purity | Unspecified | 96% |
EWG: Electron-Withdrawing Group; *EDG: Electron-Donating Group
4-(4-Tetrahydropyranyl)phenylboronic Acid (CAS 865360-62-9)
- Molecular Formula : C₁₁H₁₅BO₂ (estimated)
- Key Differences: Contains a direct THP-4-yl substitution on the phenyl ring without ester or ether linkages.
Applications : A versatile building block in pharmaceutical intermediates, where the THP group may improve solubility or metabolic stability.
Tetrahydropyran-4-boronic Acid (CAS 1072952-46-5)
- Molecular Formula : C₅H₁₁BO₃
- Molecular Weight : 129.95 g/mol
- Key Differences :
(4-((Tetrahydro-2H-pyran-4-yl)carbamoyl)phenyl)boronic Acid (CAS 657398-68-0)
- Molecular Formula: C₁₂H₁₆BNO₄
- Key Differences: Incorporates a carbamoyl (-NHCO-) linker between the phenyl and THP groups.
Electron Effects
- The ethoxycarbonyl group in the target compound is an electron-withdrawing group (EWG), polarizing the boronic acid for faster transmetallation in Suzuki-Miyaura reactions compared to THP ethers (electron-donating) .
- Example : In , (4-(ethoxycarbonyl)phenyl)boronic acid was used to synthesize a pyrene-based ligand via Suzuki coupling, demonstrating the reactivity of ethoxycarbonyl-substituted boronic acids.
Hydrolysis Potential
- The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid (-COOH), enabling post-functionalization. This contrasts with THP ethers or carbamoyl-linked analogs, which lack such derivatization pathways .
Biological Activity
(4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This compound features a boron atom bonded to a phenyl group and an ethoxycarbonyl-tetrahydro-pyran moiety, which may influence its reactivity and biological interactions.
- Molecular Formula : C14H19BO5
- Molecular Weight : 278.11 g/mol
- CAS Number : Not available
- Purity : Typically around 95% in commercial preparations .
Antibacterial Properties
Recent studies have highlighted the role of boronic acids in antibacterial applications. A significant finding is that phenylboronic acids can interact with bacterial surfaces, leading to aggregation and potential bacterial cell death. The mechanism involves the recognition of glycolipids on bacterial membranes, which enhances the antibacterial efficacy of compounds like (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid.
In a study, it was shown that the size of aggregates formed by dendritic structures containing phenylboronic acids correlates with their antibacterial activity. Larger aggregates were more effective against E. coli, suggesting that this compound could be utilized for developing sensitive bacterial detection methods and treatments .
Enzyme Inhibition
Boronic acids are well-known for their ability to inhibit proteases and other enzymes through reversible covalent bonding. The specific interactions of (4-(4-(Ethoxycarbonyl)tetrahydro-2H-pyran-4-yl)phenyl)boronic acid with target enzymes have not been extensively characterized; however, its structural features suggest potential as an inhibitor in enzymatic pathways relevant to disease states such as cancer and diabetes.
Case Studies
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H19BO5 |
| Molecular Weight | 278.11 g/mol |
| Purity | ~95% |
| Antibacterial Activity | Yes (dependent on aggregation size) |
| Enzyme Inhibition Potential | Yes (structure suggests potential) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
